N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are a class of non-naturally occurring small molecules that have attracted the interest of researchers . This scaffold is present in various important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been the subject of several studies . For example, a series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy .Molecular Structure Analysis
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a heterocyclic system that presents four different families of isomers . The most studied isomer is the [1,2,4]triazolo[1,5-a]pyrimidine .Chemical Reactions Analysis
The [1,2,4]triazolo[1,5-a]pyrimidines have been used in various chemical reactions . For example, they have been used in the development of bioactive compounds with significant biological activities in agriculture and medicinal chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can vary greatly depending on the specific compound . For example, the compound 3-[1,2,4]Triazolo[1,5-a]pyrimidin-6-ylpropan-1-ol has a molecular weight of 178.19 and is a liquid at room temperature .Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is thus essential for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus blocking the kinase’s catalytic activity .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, preventing the cells from proliferating .
Pharmacokinetics
This suggests that the compound is well-absorbed and distributed within the body, and it is likely metabolized and excreted in a manner that allows for effective concentrations to be maintained .
Result of Action
The result of the compound’s action is significant inhibition of cell proliferation . This is due to the compound’s ability to arrest the cell cycle, preventing cells from progressing from the G1 phase to the S phase . This makes the compound a potential candidate for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Safety and Hazards
Future Directions
The [1,2,4]triazolo[1,5-a]pyrimidines are a promising class of compounds with potential applications in various fields, including medicinal chemistry and agriculture . Future research will likely focus on developing new [1,2,4]triazolo[1,5-a]pyrimidines with improved properties and exploring their potential uses .
Properties
IUPAC Name |
1-methyl-6-oxo-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O2/c1-20-12(22)5-4-11(19-20)13(23)15-6-2-3-10-7-16-14-17-9-18-21(14)8-10/h4-5,7-9H,2-3,6H2,1H3,(H,15,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQBINKUZDSZJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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